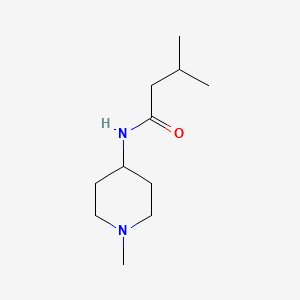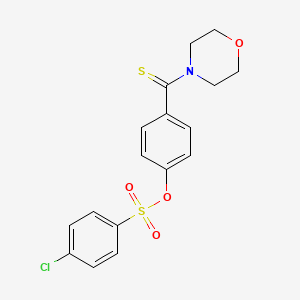![molecular formula C18H31N2O3PS B4894729 diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate, also known as MAP, is a phosphonate compound that has been gaining attention in the scientific community due to its potential applications in various fields. MAP is a versatile compound that has been studied extensively for its synthesis methods, mechanism of action, and physiological effects. In
作用机制
The mechanism of action of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is not well understood. However, studies have shown that diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate inhibits the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation. By inhibiting the activity of these enzymes, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to have both biochemical and physiological effects. Biochemically, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to inhibit the activity of protein tyrosine phosphatases. Physiologically, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been shown to have anti-cancer activity in vitro.
实验室实验的优点和局限性
One advantage of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate in lab experiments is its versatility. diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate can be used in various fields, including medicinal chemistry, material science, and analytical chemistry. Another advantage of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is its potential anti-cancer activity. However, one limitation of using diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate is its limited solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate. One direction is the development of more efficient and cost-effective synthesis methods for diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate. Another direction is the study of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate as a potential anti-cancer agent in vivo. Additionally, the potential use of diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate as a precursor for the synthesis of metal phosphonate frameworks and as a reagent for the detection of metal ions should be further explored.
合成方法
Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate can be synthesized through a two-step process. The first step involves the reaction of diethyl phosphite and mesityl isothiocyanate, which produces diethyl (mesitylthiocarbamoyl) phosphonate. The second step involves the reaction of diethyl (mesitylthiocarbamoyl) phosphonate with methyl iodide, which produces diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate.
科学研究应用
Diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential anti-cancer agent due to its ability to inhibit the activity of protein tyrosine phosphatases. In material science, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential precursor for the synthesis of metal phosphonate frameworks. In analytical chemistry, diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate has been studied as a potential reagent for the detection of metal ions.
属性
IUPAC Name |
1-(2-diethoxyphosphorylbutan-2-yl)-3-(2,4,6-trimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N2O3PS/c1-8-18(7,24(21,22-9-2)23-10-3)20-17(25)19-16-14(5)11-13(4)12-15(16)6/h11-12H,8-10H2,1-7H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIONAAOFPVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(NC(=S)NC1=C(C=C(C=C1C)C)C)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N2O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-{[(mesitylamino)carbothioyl]amino}-1-methylpropylphosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)


![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)
